molecular formula C8H12N2O3S B6175614 3-amino-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 2551115-08-1

3-amino-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No.: B6175614
CAS No.: 2551115-08-1
M. Wt: 216.3
InChI Key:
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Description

3-amino-4-methoxy-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H12N2O3S. It is a derivative of benzene, featuring an amino group, a methoxy group, a methyl group, and a sulfonamide group attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methoxy-2-methylbenzene-1-sulfonamide typically involves the sulfonation of 3-amino-4-methoxy-2-methylbenzene. The reaction is carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The reaction mixture is then neutralized with ammonia to yield the sulfonamide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained in a crystalline powder form and is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-methoxy-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-4-methoxy-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-methoxy-2-methylbenzene-1-sulfonamide is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-4-methoxy-2-methylbenzene-1-sulfonamide involves the sulfonation of 3-amino-4-methoxy-2-methylbenzoic acid followed by conversion to the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with ammonia to yield the final product.", "Starting Materials": [ "3-amino-4-methoxy-2-methylbenzoic acid", "sulfuric acid", "phosphorus pentoxide", "ammonia", "methanol", "chloroform" ], "Reaction": [ "Step 1: Sulfonation of 3-amino-4-methoxy-2-methylbenzoic acid using a mixture of sulfuric acid and phosphorus pentoxide to yield 3-amino-4-methoxy-2-methylbenzoic acid sulfonic acid", "Step 2: Conversion of 3-amino-4-methoxy-2-methylbenzoic acid sulfonic acid to the corresponding sulfonyl chloride using thionyl chloride", "Step 3: Reaction of the sulfonyl chloride with ammonia in methanol and chloroform to yield 3-amino-4-methoxy-2-methylbenzene-1-sulfonamide" ] }

CAS No.

2551115-08-1

Molecular Formula

C8H12N2O3S

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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